Welcome to the BenchChem Online Store!
molecular formula C14H23N3O B1390698 4-(4-Isopropylpiperazin-1-YL)-2-methoxyphenylamine CAS No. 761440-92-0

4-(4-Isopropylpiperazin-1-YL)-2-methoxyphenylamine

Cat. No. B1390698
M. Wt: 249.35 g/mol
InChI Key: IYFHZZYIEKQGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08093239B2

Procedure details

In a pressure vessel was placed a solution of 1-(1-methylethyl)-4-[3-(methyloxy)-4-nitrophenyl]piperazine (4.0 g, 14.3 mmol) in EtOH (100 mL). The solution was purged with N2 for 15 min before the addition of 10% Pd/carbon (0.5 g). The reaction was stirred at rt for 5 h under 60 psi H2. After releasing H2 pressure, filtration removed the solid resin, and the filtrate was concentrated and purified with silica gel chromatography to furnish the title compound of step B (3.6 g, 99% yield). 1H NMR (400 MHz, CDCl3) δ ppm 1.09 (d, J=6.6 Hz, 6H), 2.66-2.75 (m, 5H), 3.05-3.10 (m, 4H), 3.47 (s, 3H), 3.83 (s, 2H), 6.42 (dd, J=8.2, 2.4 Hz, 1H), 6.52 (d, J=2.2 Hz, 1H), 6.64 (d, J=8.4 Hz, 1H).
Name
1-(1-methylethyl)-4-[3-(methyloxy)-4-nitrophenyl]piperazine
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[C:12]([O:19][CH3:20])[CH:11]=2)[CH2:6][CH2:5]1)[CH3:3]>CCO>[CH3:3][CH:2]([N:4]1[CH2:5][CH2:6][N:7]([C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([O:19][CH3:20])[CH:11]=2)[CH2:8][CH2:9]1)[CH3:1]

Inputs

Step One
Name
1-(1-methylethyl)-4-[3-(methyloxy)-4-nitrophenyl]piperazine
Quantity
4 g
Type
reactant
Smiles
CC(C)N1CCN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])OC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 5 h under 60 psi H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a pressure vessel was placed
CUSTOM
Type
CUSTOM
Details
The solution was purged with N2 for 15 min before the addition of 10% Pd/carbon (0.5 g)
Duration
15 min
FILTRATION
Type
FILTRATION
Details
H2 pressure, filtration
CUSTOM
Type
CUSTOM
Details
removed the solid resin
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified with silica gel chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(C)N1CCN(CC1)C1=CC(=C(N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.